molecular formula C9H9NO2 B14653988 8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one CAS No. 52199-36-7

8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one

Katalognummer: B14653988
CAS-Nummer: 52199-36-7
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: KHFVRRFGURKFLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one is a heterocyclic compound with a unique structure that combines a pyridine ring fused with a pyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-ol: A closely related compound with a hydroxyl group.

    1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features.

    1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: Compounds with a pyridine ring fused to a pyrrole ring.

Uniqueness

8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

52199-36-7

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

8-methyl-3,4-dihydropyrano[3,4-c]pyridin-1-one

InChI

InChI=1S/C9H9NO2/c1-6-8-7(2-4-10-6)3-5-12-9(8)11/h2,4H,3,5H2,1H3

InChI-Schlüssel

KHFVRRFGURKFLR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CC2=C1C(=O)OCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.